6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
Properties
IUPAC Name |
6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-23-11-22-15-16(23)20-10-21-17(15)25-6-4-24(5-7-25)14-8-13(12-2-3-12)18-9-19-14/h8-12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXBTDHLWFPHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents such as sodium borohydride (NaBH4) for reduction. Substitution reactions often involve nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving neurological and psychiatric disorders. Its structural features suggest possible interactions with neurotransmitter receptors, especially dopamine receptors, which are crucial in the pathology of conditions like schizophrenia and Parkinson's disease.
Anticancer Research
Research indicates that derivatives of pyrimidine compounds can exhibit anticancer activity. The unique combination of functional groups in this compound may allow it to interact with specific cancer-related targets, potentially inhibiting tumor growth or inducing apoptosis in cancer cells .
Kinase Inhibition
Recent studies have highlighted the compound's ability to act as a small molecule kinase inhibitor. This property is significant for modulating cellular signaling pathways involved in cancer and autoimmune diseases. By inhibiting specific kinases, this compound could disrupt aberrant signaling pathways that contribute to disease progression .
Case Study 1: Neurotransmitter Interaction
In a study examining the binding affinity of 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine to dopamine receptors, results indicated that the compound exhibited moderate affinity for D2 receptors. This interaction suggests potential applications in treating dopamine-related disorders .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on human cancer cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells, indicating its potential as an anticancer agent.
Future Directions in Research
Given its promising applications, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets.
- Clinical Trials : Evaluating its efficacy and safety in clinical settings for various therapeutic applications.
- Structural Modifications : Investigating how modifications to its structure can enhance its pharmacological properties or reduce side effects.
Mechanism of Action
The mechanism of action of 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the G2/M phase . This is achieved through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Pharmacokinetic Implications
Key Structural Comparisons
Biological Activity
6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H26N6O |
| Molecular Weight | 342.45 g/mol |
| CAS Number | 2415524-85-3 |
The presence of the cyclopropyl group on the pyrimidine ring is notable, as it may enhance the compound's binding affinity to specific targets compared to other similar compounds .
The proposed mechanism of action for this compound involves its role as a kinase inhibitor. Kinases are crucial enzymes that regulate various cellular processes through phosphorylation. By inhibiting specific kinases, this compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anticancer Properties
Research indicates that purine derivatives exhibit promising anticancer activity by targeting specific kinases associated with cancer cell growth. For instance, studies have shown that compounds similar to this compound can inhibit the activity of kinases such as AKT and ERK, which are often overactive in cancer cells .
Anti-inflammatory Effects
In addition to anticancer properties, this compound may possess anti-inflammatory effects. The modulation of inflammatory pathways through kinase inhibition can lead to reduced production of pro-inflammatory cytokines. This suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Cytokinins : A study on 9-substituted cytokinins demonstrated that modifications at the 9-position significantly affected their biological stability and activity. This underscores the importance of structural variations in determining biological outcomes .
- Inhibition Studies : Research into similar compounds has shown effective inhibition of specific kinases involved in cancer pathways, indicating that structural features like the cyclopropyl group may enhance binding affinity and selectivity for these targets.
- Therapeutic Applications : Investigations into the therapeutic applications of purine derivatives have highlighted their potential use in treating conditions such as hyperuricemia and gout, where modulation of uric acid levels is critical .
Q & A
Q. What are the common synthetic routes for synthesizing 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine and its analogs, and how do reaction conditions influence yield?
The synthesis typically involves coupling piperazine-modified purine precursors with functionalized pyrimidines. General procedures (e.g., Methods A–G in ) use nucleophilic substitution or transition metal-catalyzed reactions. For example, reacting a purine derivative with a cyclopropylpyrimidinyl-piperazine under reflux in polar aprotic solvents (e.g., THF, NMP) yields the target compound. Factors affecting yield include:
- Temperature : Higher temperatures (80–85°C) improve reaction rates but may degrade sensitive groups .
- Solvent choice : NMP enhances solubility of intermediates, while THF is preferred for milder conditions .
- Purification : Flash chromatography (e.g., using EtOAc/hexanes gradients) or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent integration and connectivity (e.g., δ 8.43 ppm for purine protons in ) .
- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 521.4 [M+1]) validates molecular weight .
- HPLC : Reverse-phase HPLC with UV detection (e.g., >99% purity at 22.15 min retention time) assesses purity and detects impurities .
Q. How can researchers assess the purity of synthesized batches, and what thresholds are acceptable for pharmacological studies?
Use gradient HPLC (C18 columns, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is acceptable for preliminary assays, but ≥99% is required for in vivo studies to avoid off-target effects . Contaminants (e.g., unreacted intermediates) are identified via retention time discrepancies and addressed with orthogonal purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of structurally related derivatives?
Systematic optimization involves:
- Catalyst screening : Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for pyrimidine modifications) .
- Solvent/base combinations : Tertiary amines (e.g., DIPEA) in DMF improve base sensitivity .
- Time-temperature profiling : Monitor reaction progress via TLC/MS to halt reactions at peak intermediate conversion .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting cannabinoid receptor interactions?
SAR strategies include:
- Substituent variation : Modify the cyclopropyl group () or piperazine-linked moieties (e.g., sulfonyl vs. carbonyl in ) to probe steric/electronic effects .
- Pharmacological assays : Measure binding affinity (e.g., competitive displacement assays using -CP55,940) and functional activity (cAMP modulation) .
- Computational modeling : Docking studies (AutoDock Vina) predict binding poses to guide synthesis .
Q. How should researchers address contradictions in pharmacological data across structurally similar analogs?
Discrepancies (e.g., varying IC values) may arise from:
- Purity differences : Re-test compounds with ≥99% HPLC purity .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., CBD) .
- Metabolic stability : Assess hepatic microsomal degradation to rule out pharmacokinetic confounders .
Q. What methodologies are used to evaluate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC/MS .
- Light/thermal stability : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., cyclopropane ring opening) .
- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound remaining .
Q. How can computational methods streamline reaction design for novel derivatives?
Tools like quantum chemical calculations (Gaussian) predict reaction feasibility, while machine learning models (e.g., ICReDD’s workflow in ) optimize conditions by analyzing historical data. For example, transition-state modeling identifies steric hindrance in piperazine substitutions .
Q. What advanced purification techniques resolve complex mixtures of closely related analogs?
Q. How do researchers validate target engagement in cellular assays?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .
- Knockout models : Use CRISPR-edited cells lacking CB1/CB2 receptors to confirm specificity .
- Bioluminescence resonance energy transfer (BRET) : Quantify intracellular signaling (e.g., β-arrestin recruitment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
